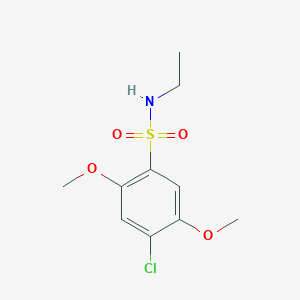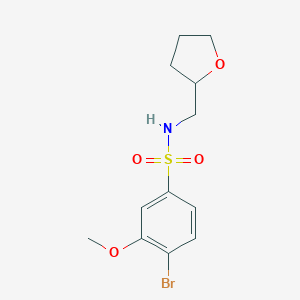
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties, as it has shown promising results against various bacterial and fungal strains. Additionally, it has been investigated for its potential use in cancer therapy, as it has shown cytotoxic effects on cancer cells. Furthermore, it has been studied for its ability to inhibit certain enzymes, which could have implications in drug discovery.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, it may induce apoptosis in cancer cells by activating certain pathways. Furthermore, it may inhibit enzymes by binding to their active sites, preventing their normal function.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapy. Furthermore, it has been shown to inhibit certain enzymes, which could have implications in drug discovery.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate for lab experiments is its potential as an antimicrobial agent. It has shown promising results against various bacterial and fungal strains, making it a potential candidate for further investigation. Additionally, its cytotoxic effects on cancer cells make it a potential candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. One direction is to further investigate its antimicrobial properties, particularly its potential use in treating antibiotic-resistant strains. Another direction is to explore its potential as a cancer therapy, particularly in combination with other drugs. Additionally, further research could be done to elucidate its mechanism of action and to identify potential targets for drug discovery. Finally, future research could investigate the potential toxicity of this compound, which could have implications for its use in various experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to new discoveries in antimicrobial agents, cancer therapy, and drug discovery.
Synthesis Methods
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate involves several steps, including the reaction between 2-methyl-5-nitroimidazole and ethyl 4-fluorobenzoate in the presence of a base catalyst. This reaction results in the formation of an intermediate product, which is then treated with an acid catalyst to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMOOCRUVYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is known about the structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate?
A1: The research paper primarily focuses on the crystal structure of the compound. Key structural details include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500419.png)
![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)

![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)
![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)








